molecular formula C26H23FN2O3 B11447133 3-(3-ethylphenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

3-(3-ethylphenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11447133
M. Wt: 430.5 g/mol
InChI Key: WKDQBWBKWTXVJQ-UHFFFAOYSA-N
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Description

3-(3-ethylphenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound that belongs to the class of benzoxadiazocines. This compound is characterized by its unique structure, which includes a benzoxadiazocin ring system fused with various functional groups such as ethylphenyl, fluorobenzoyl, and methyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethylphenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocin Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocin ring. This can be achieved through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzoxadiazocin ring is treated with an ethylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Fluorobenzoyl Group: The fluorobenzoyl group can be added via an acylation reaction, where the benzoxadiazocin ring is reacted with a fluorobenzoyl chloride in the presence of a base such as pyridine.

    Methylation: The final step involves the methylation of the benzoxadiazocin ring, which can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethylphenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxadiazocin ring are replaced with other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), electrophiles (alkyl halides, acyl halides).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(3-ethylphenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical and clinical studies for various medical conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-ethylphenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

3-(3-ethylphenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can be compared with other similar compounds, such as:

    Benzoxadiazocines: Compounds with similar ring structures but different functional groups. These compounds may have similar chemical properties but differ in their biological activities and applications.

    Fluorobenzoyl Derivatives: Compounds containing the fluorobenzoyl group but with different core structures. These compounds may share some chemical reactivity but have distinct biological effects.

    Ethylphenyl Derivatives: Compounds with the ethylphenyl group but different ring systems. These compounds may have similar physical properties but vary in their chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H23FN2O3

Molecular Weight

430.5 g/mol

IUPAC Name

10-(3-ethylphenyl)-12-(4-fluorobenzoyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C26H23FN2O3/c1-3-17-7-6-8-20(15-17)29-25(31)28(24(30)18-11-13-19(27)14-12-18)22-16-26(29,2)32-23-10-5-4-9-21(22)23/h4-15,22H,3,16H2,1-2H3

InChI Key

WKDQBWBKWTXVJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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